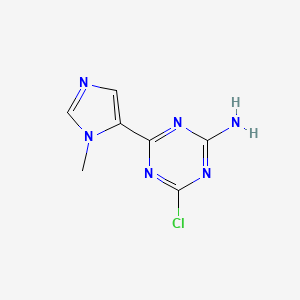![molecular formula C9H14N4 B13184098 6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13184098.png)
6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3,4,5,12-tetraazatricyclo[7210,3,7]dodeca-4,6-diene is a complex organic compound with a unique tricyclic structure It is characterized by the presence of four nitrogen atoms and a methyl group attached to the tricyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, specific temperature ranges, and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve efficient production.
化学反応の分析
Types of Reactions
6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
科学的研究の応用
6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
- 6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene
- 6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene
Uniqueness
6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene is unique due to the presence of a methyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of nitrogen atoms and the tricyclic structure also contribute to its distinct properties compared to similar compounds.
特性
分子式 |
C9H14N4 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
6-methyl-3,4,5,12-tetrazatricyclo[7.2.1.03,7]dodeca-4,6-diene |
InChI |
InChI=1S/C9H14N4/c1-6-9-4-7-2-3-8(10-7)5-13(9)12-11-6/h7-8,10H,2-5H2,1H3 |
InChIキー |
IYSFLMFVVBNTCF-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CC3CCC(N3)CN2N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




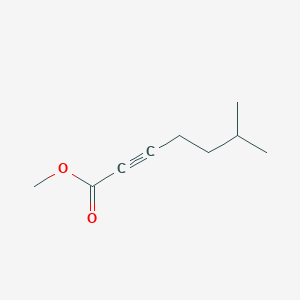
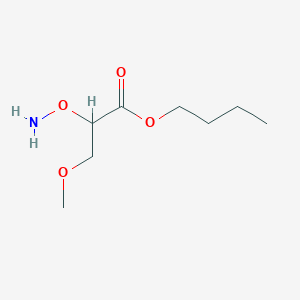
![2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13184057.png)

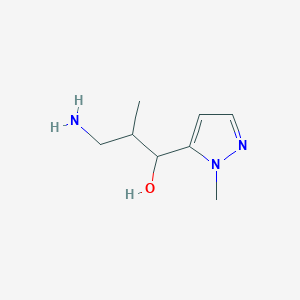
![2-[(1R)-1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid](/img/structure/B13184075.png)


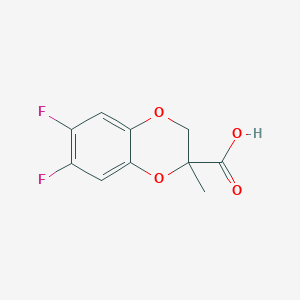

![(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol](/img/structure/B13184101.png)
